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Abstract
Rocastine, also known as AHR-11325, is a potent and selective second-generation histamine

H1 receptor antagonist. Characterized by its rapid onset of action and non-sedating properties,

Rocastine has demonstrated significant antihistaminic effects in preclinical studies. It operates

as a competitive antagonist at the H1 receptor, thereby inhibiting the downstream signaling

cascade initiated by histamine. This document provides a comprehensive overview of the

pharmacological properties of Rocastine, including its mechanism of action, pharmacodynamic

effects, and the limited available data on its pharmacokinetic profile. Detailed experimental

methodologies for key preclinical assays are also presented, alongside a visualization of the

H1 receptor signaling pathway. Due to the limited publicly available data, some sections of this

guide are supplemented with established principles and representative protocols for H1

receptor antagonists.

Mechanism of Action
Rocastine is a selective antagonist of the histamine H1 receptor.[1] Histamine H1 receptors

are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the

Gq/11 family of G-proteins. This activation initiates a signaling cascade through phospholipase

C (PLC). Rocastine competitively binds to the H1 receptor, preventing histamine from binding

and thereby inhibiting the activation of this pathway.
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H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor induces a conformational change, leading to the

activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit stimulates

phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular

calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase

C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction,

increased vascular permeability, and the transcription of pro-inflammatory mediators.

Rocastine, by blocking the initial binding of histamine, prevents these downstream effects.
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Caption: Histamine H1 Receptor Signaling Pathway Antagonized by Rocastine.

Pharmacodynamics
Rocastine exhibits potent antihistaminic properties in various preclinical models. A key

characteristic of Rocastine is its stereoselective activity, with the (R)-enantiomer being

significantly more potent than the (S)-enantiomer.

In Vitro Receptor Binding Affinity
The antihistaminic activity of Rocastine enantiomers has been evaluated by their ability to

inhibit the binding of [3H]mepyramine to histamine H1 receptors in guinea pig cortex. In these

assays, compounds with the (R) configuration at the 2-position were found to be at least 300

times more potent than their corresponding (S) isomers. While the specific Ki values for

Rocastine are not readily available in the public domain, this significant difference in potency

underscores the stereospecificity of its interaction with the H1 receptor.
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In Vivo Efficacy
In vivo studies in guinea pigs have demonstrated Rocastine's effectiveness in protecting

against histamine-induced effects. The protective dose 50 (PD50) is a measure of the dose of a

drug required to protect 50% of the animals from a specific challenge.

Experimental

Model

Pretreatment

Time

Rocastine

PD50 (mg/kg,

oral)

Reference

Compound

Reference

PD50 (mg/kg,

oral)

Histamine-

induced lethality
15 min 0.13 Terfenadine 44.0

Histamine-

induced lethality
1 hr 0.12 Terfenadine 1.93

Aerosolized

antigen-induced

collapse

1 hr -
Diphenhydramin

e
~36x less potent

Data compiled from Nolan JC, et al. Agents Actions. 1989 Aug;28(1-2):53-61.[1]

These data highlight Rocastine's rapid onset of action, being as effective with a 15-minute

pretreatment as with a 1-hour pretreatment.[1] In contrast, the efficacy of terfenadine is

significantly lower with a shorter pretreatment time.[1] Furthermore, Rocastine demonstrated

high potency in an antigen-induced anaphylaxis model.[1]

Pharmacokinetics
Detailed pharmacokinetic parameters for Rocastine, such as plasma concentrations, half-life,

and bioavailability, are not publicly available. This lack of data suggests that the clinical

development of Rocastine may have been discontinued at an early stage.

Selectivity Profile
In vitro studies have shown that Rocastine is highly selective for the H1 receptor, possessing

no anticholinergic, antiadrenergic, or antiserotonergic properties.[1] Additionally, it did not alter
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the EEG of cats at doses significantly exceeding its antihistaminic dose, nor did it potentiate

yohimbine toxicity in mice, suggesting a favorable central nervous system safety profile.[1]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

pharmacological profile of H1 receptor antagonists like Rocastine.

[3H]Mepyramine Binding Assay (Guinea Pig Cortex)
This in vitro assay is used to determine the binding affinity of a test compound for the histamine

H1 receptor.

1. Membrane Preparation
(Guinea Pig Cortex Homogenization)

2. Incubation
- Membranes

- [3H]Mepyramine (Radioligand)
- Test Compound (e.g., Rocastine)

3. Separation of Bound and Free Ligand
(Rapid Vacuum Filtration)

4. Quantification of Radioactivity
(Liquid Scintillation Counting)

5. Data Analysis
(Calculation of IC50 and Ki values)

Click to download full resolution via product page

Caption: Workflow for a [3H]Mepyramine Radioligand Binding Assay.
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Protocol:

Membrane Preparation:

Guinea pig cerebral cortices are dissected and homogenized in ice-cold buffer (e.g., 50

mM Tris-HCl, pH 7.4).

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

The supernatant is then centrifuged at high speed to pellet the membranes.

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is

determined using a standard assay (e.g., BCA protein assay).

Binding Assay:

The assay is typically performed in 96-well plates.

To each well, add the membrane preparation, [3H]mepyramine (at a concentration near its

Kd), and varying concentrations of the test compound (Rocastine).

For determining non-specific binding, a separate set of wells includes a high concentration

of a known H1 antagonist (e.g., 10 µM mianserin).

Total binding is determined in the absence of a competing ligand.

The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).

Filtration and Washing:

The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. This separates the membrane-bound radioligand from the free radioligand.

The filters are washed multiple times with ice-cold wash buffer to remove any non-

specifically bound radioactivity.

Quantification:
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The filters are dried, and scintillation fluid is added.

The radioactivity retained on the filters is counted using a liquid scintillation counter.

Data Analysis:

Specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of the test compound that inhibits 50% of the specific binding of

[3H]mepyramine (IC50) is determined by non-linear regression analysis of the competition

binding data.

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its dissociation constant.

Histamine-Induced Lethality in Guinea Pigs
This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of

histamine.

Protocol:

Animal Model:

Male albino guinea pigs are typically used.

Animals are fasted overnight before the experiment.

Drug Administration:

The test compound (Rocastine) or vehicle is administered orally (p.o.) at various doses.

A predetermined pretreatment time is allowed to elapse (e.g., 15 minutes or 1 hour) to

allow for drug absorption.

Histamine Challenge:
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A lethal dose of histamine dihydrochloride (e.g., administered intravenously or

intraperitoneally) is administered. The specific dose is predetermined to cause lethality in a

high percentage of vehicle-treated animals.

Observation:

Animals are observed for a set period (e.g., 30 minutes) for signs of respiratory distress,

convulsions, and mortality.

Data Analysis:

The number of animals protected from lethality at each dose of the test compound is

recorded.

The protective dose 50 (PD50), which is the dose that protects 50% of the animals from

lethality, is calculated using probit analysis.

Clinical Development Status
There is a lack of publicly available information regarding clinical trials of Rocastine. This

suggests that the development of Rocastine (AHR-11325) by the A.H. Robins Company may

have been discontinued before or during the clinical trial phase. The reasons for this are not

documented in the available literature.

Conclusion
Rocastine is a potent, selective, and non-sedating H1 receptor antagonist with a rapid onset of

action demonstrated in preclinical models. Its high affinity and stereoselective interaction with

the H1 receptor translate to significant in vivo efficacy in models of histamine challenge and

allergic response. However, the lack of publicly available pharmacokinetic and clinical data

limits a complete understanding of its pharmacological profile and therapeutic potential. The

detailed experimental protocols provided in this guide serve as a valuable resource for the

evaluation of novel H1 receptor antagonists. Further research would be necessary to fully

elucidate the clinical utility of Rocastine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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